![molecular formula C11H15BrO B13993372 1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)
1-[(3-Bromopropyl)oxy]-3-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropoxy)-3-ethylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromopropoxy group and an ethyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropoxy)-3-ethylbenzene can be synthesized through the reaction of 3-ethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions. The general procedure involves mixing 3-ethylphenol and potassium carbonate in acetonitrile, followed by the addition of 1,3-dibromopropane. The mixture is then heated under reflux until the reaction is complete .
Industrial Production Methods
Industrial production of 1-(3-bromopropoxy)-3-ethylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified through distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropoxy)-3-ethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic substitution: Products include 1-(3-hydroxypropoxy)-3-ethylbenzene, 1-(3-aminopropoxy)-3-ethylbenzene, and 1-(3-mercaptopropoxy)-3-ethylbenzene.
Oxidation: Products include 3-ethylbenzaldehyde and 3-ethylbenzoic acid.
Reduction: Products include 1-(3-propoxy)-3-ethylbenzene and 3-ethylbenzyl alcohol.
Scientific Research Applications
1-(3-Bromopropoxy)-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-bromopropoxy)-3-ethylbenzene involves its interaction with specific molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ethyl group can influence the compound’s hydrophobicity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropoxy)-3-methylbenzene
- 1-(3-Bromopropoxy)-4-chlorobenzene
- 1-Bromo-2-(3-bromopropoxy)benzene
Uniqueness
1-(3-Bromopropoxy)-3-ethylbenzene is unique due to the presence of both a bromopropoxy group and an ethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific synthetic and research contexts.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-3-ethylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
LXWKLAPHFKKGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
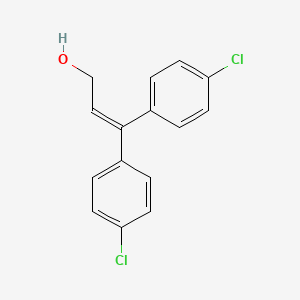
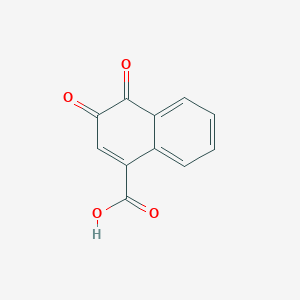
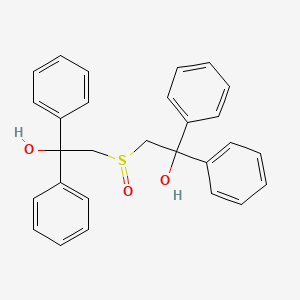

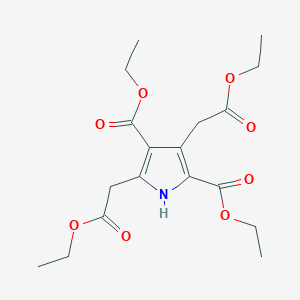
![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)
![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)
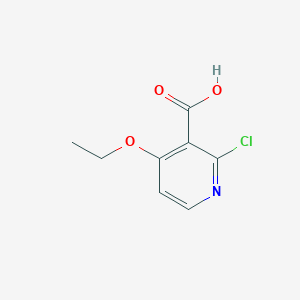
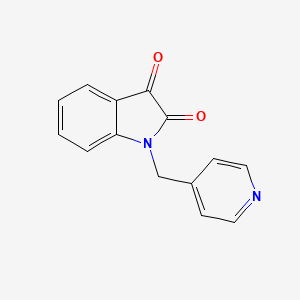
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
